molecular formula C11H13F2NO2 B1456187 Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate CAS No. 1183882-14-5

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

Cat. No.: B1456187
CAS No.: 1183882-14-5
M. Wt: 229.22 g/mol
InChI Key: FPWSOJDLKHXLKX-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C11H13F2NO2. It is a methyl ester derivative of β-alanine, where the amino group is substituted with a 2,3-difluorophenylmethyl group.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ODC and prolonged effects on cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit ODC without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of ODC, beyond which additional increases in dosage do not significantly enhance the effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to polyamine synthesis and degradation. This compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting ODC, this compound can alter the balance of polyamines and their precursors, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can affect its activity and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with β-alanine and 2,3-difluorobenzylamine.

    Reaction: The β-alanine is first converted to its methyl ester using methanol and an acid catalyst. This forms methyl β-alaninate.

    Coupling Reaction: The methyl β-alaninate is then reacted with 2,3-difluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Scientific Research Applications

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2,4-difluorophenyl)methyl]amino}propanoate
  • Methyl 3-{[(2,5-difluorophenyl)methyl]amino}propanoate
  • Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate

Uniqueness

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-[(2,3-difluorophenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-16-10(15)5-6-14-7-8-3-2-4-9(12)11(8)13/h2-4,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWSOJDLKHXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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